molecular formula C19H18N2OS B2482228 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 833433-47-9

3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2482228
CAS No.: 833433-47-9
M. Wt: 322.43
InChI Key: UAUNQEWGXVUWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound with a complex structure It contains a benzamide core substituted with dimethyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Coupling with Benzamide: The thiazole derivative is then coupled with a benzamide precursor. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Introduction of Dimethyl Groups: The final step involves the introduction of dimethyl groups at the 3 and 4 positions of the benzamide ring. This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the thiazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced thiazole derivatives, amines

    Substitution: Halogenated or nitrated benzamides

Scientific Research Applications

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core may also play a role in binding to proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzamide: Lacks the thiazole ring, making it less complex and potentially less bioactive.

    N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but without the dimethyl groups, which may affect its reactivity and binding properties.

Uniqueness

3,4-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is unique due to the presence of both the dimethyl groups and the thiazole ring. This combination of structural features can enhance its chemical reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNQEWGXVUWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.